Thiazole-5-carbohydrazide
Overview
Description
Thiazole-5-carbohydrazide is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound is notable for its diverse biological activities and its presence in various medicinally relevant molecules. The thiazole ring’s aromaticity and reactive positions make it a valuable scaffold in drug development and other chemical applications .
Mechanism of Action
Target of Action
Thiazole-5-carbohydrazide primarily targets DNA and topoisomerase II . Topoisomerase II is an enzyme that plays a crucial role in DNA replication and transcription, as well as chromosomal segregation . It is known to be overexpressed in several malignancies .
Mode of Action
This compound interacts with its targets by binding to DNA and topoisomerase II . This binding results in DNA double-strand breaks , leading to a G2 stop in the cell cycle . This interruption in the cell cycle ultimately leads to cell death .
Biochemical Pathways
The interaction of this compound with DNA and topoisomerase II affects the cell cycle regulation pathway . The DNA double-strand breaks caused by this compound lead to a halt in the G2 phase of the cell cycle . This disruption can prevent the cell from entering mitosis, thereby inhibiting cell proliferation .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability
Result of Action
The primary result of this compound’s action is the induction of cell death . By causing DNA double-strand breaks and interrupting the cell cycle, this compound can effectively inhibit cell proliferation . This makes this compound a potential candidate for anticancer therapy .
Biochemical Analysis
Biochemical Properties
Thiazole-5-carbohydrazide, like other thiazole derivatives, interacts with various enzymes, proteins, and other biomolecules. These interactions are often characterized by the binding of the thiazole ring to the active site of the enzyme or protein, leading to changes in their function . The exact nature of these interactions depends on the specific biochemical context and the other functional groups present on the this compound molecule.
Cellular Effects
This compound can have various effects on cellular processes. It can influence cell function by interacting with cell signaling pathways, altering gene expression, and affecting cellular metabolism . The specific effects of this compound on cells can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to their inhibition or activation. It can also interact with DNA and RNA, leading to changes in gene expression . The exact mechanism of action of this compound is complex and depends on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This can be due to the stability of the compound, its degradation over time, and its long-term effects on cellular function . In vitro and in vivo studies can provide valuable information on these temporal effects.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Lower doses may have therapeutic effects, while higher doses may cause toxic or adverse effects . Studies in animal models can help determine the optimal dosage of this compound for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, leading to changes in metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in depend on the specific biochemical context.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, leading to changes in its localization or accumulation . The specific transport and distribution mechanisms of this compound depend on the specific biochemical context.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. It can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The specific subcellular localization of this compound depends on the specific biochemical context.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiazole-5-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with α-haloketones, leading to the formation of thiazole derivatives. Another method includes the cyclization of tosylmethyl isocyanide with α-oxodithioesters in the presence of potassium hydroxide, yielding 4-methylthio-5-acylthiazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Thiazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Thiazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in developing new therapeutic agents.
Medicine: this compound derivatives are investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole scaffold.
Uniqueness: Thiazole-5-carbohydrazide stands out due to its versatile reactivity and broad spectrum of biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
1,3-thiazole-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c5-7-4(8)3-1-6-2-9-3/h1-2H,5H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAGFBYMIAMVGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332842 | |
Record name | Thiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101257-37-8 | |
Record name | 5-Thiazolecarboxylic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101257-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90332842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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